molecular formula C12H14N2OS B2374619 5-(4-Methoxybenzyl)-4-methylthiazol-2-amine CAS No. 777047-72-0

5-(4-Methoxybenzyl)-4-methylthiazol-2-amine

Cat. No. B2374619
CAS RN: 777047-72-0
M. Wt: 234.32
InChI Key: ZJRKFXRUGWHBCM-UHFFFAOYSA-N
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Description

“4-Methoxybenzyl” is a component of several organic compounds. It’s an organosulfur compound with the formula CH3OC6H4CH2SH . It’s a colorless, odiferous oil, and it’s used as a reagent as a protected thiol .


Synthesis Analysis

While specific synthesis methods for “5-(4-Methoxybenzyl)-4-methylthiazol-2-amine” are not available, a paper discusses the synthesis of a related compound, “1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea”, a potential drug with activities against cancer cell, nociceptive pain, and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of “4-Methoxybenzyl alcohol”, a related compound, has been analyzed. It has a molecular formula of C8H10O2 and a molecular weight of 138.16 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxybenzyl alcohol”, a related compound, include a melting point of 22-25 °C, a boiling point of 259 °C, and a density of 1.113 g/mL at 25 °C .

Safety and Hazards

The safety data sheet for “4-Methoxybenzyl alcohol” indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

While specific future directions for “5-(4-Methoxybenzyl)-4-methylthiazol-2-amine” are not available, a paper discusses the preparation and applications of “4-Methoxybenzyl Esters” in organic synthesis . Another source mentions that “4-methoxybenzyl 2- (4-tert-butylbenzoyl)hydrazinecarboxylate” has shown interesting biochemical and physiological effects, including inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8-11(16-12(13)14-8)7-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRKFXRUGWHBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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